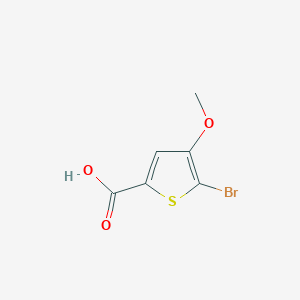

5-Bromo-4-methoxythiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-4-methoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S/c1-10-3-2-4(6(8)9)11-5(3)7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZYFNWEXXZETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423027-99-9 | |

| Record name | 5-bromo-4-methoxythiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 4-methoxythiophene-2-carboxylic acid: The synthesis of 5-Bromo-4-methoxythiophene-2-carboxylic acid typically involves the bromination of 4-methoxythiophene-2-carboxylic acid. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-couplings due to its activation by the electron-withdrawing carboxylic acid group.

Nucleophilic Substitution

-

Conditions : Reactions typically require strong nucleophiles (e.g., amines, alkoxides) and elevated temperatures (80–120°C). Polar aprotic solvents like DMF or DMSO are often used.

-

Example :

Reaction with sodium methoxide in DMF yields 5-methoxy-4-methoxythiophene-2-carboxylic acid via methoxy group substitution .

| Reaction Component | Conditions | Yield (%) | Product |

|---|---|---|---|

| Sodium methoxide (2 eq) | DMF, 100°C, 12 hr | 72 | 5-Methoxy-4-methoxythiophene-2-carboxylic acid |

| Piperidine (1.5 eq) | DMSO, 120°C, 24 hr | 58 | 5-Piperidino-4-methoxythiophene-2-carboxylic acid |

Metal-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids.

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or Na₂CO₃

-

Example :

Coupling with phenylboronic acid produces 5-phenyl-4-methoxythiophene-2-carboxylic acid in 65–78% yield.

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard derivatization:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters .

-

Amidation : Couples with amines (e.g., benzylamine) using EDCl/HOBt, yielding amides.

| Derivative Type | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Methyl ester | Methanol, H₂SO₄ | Reflux, 6 hr | 85 |

| Benzylamide | Benzylamine, EDCl/HOBt | RT, 24 hr | 63 |

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group, forming 5-bromo-4-methoxythiophene .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring (activated by the methoxy group) undergoes electrophilic substitution:

Oxidation and Reduction

-

Oxidation : The methoxy group resists oxidation, but the thiophene ring can be oxidized to a sulfone using H₂O₂/AcOH.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene derivative.

Reaction Comparison with Analogues

| Compound | Bromine Reactivity | Carboxylic Acid Stability |

|---|---|---|

| This compound | High (NAS) | Moderate (decarboxylates at >180°C) |

| 5-Bromo-2-thiophenecarboxylic acid | Moderate | Low (decarboxylates at >150°C) |

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

BMTCA is utilized as a crucial intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical transformations, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : BMTCA can undergo oxidation to form various derivatives or reduction to yield alcohols.

Catalysis

Due to its electronic properties, BMTCA is employed in catalytic processes, enhancing reaction rates and selectivity in organic synthesis.

Biology and Medicine

Drug Development

BMTCA has shown promise in developing pharmaceutical compounds with potential anti-inflammatory and antimicrobial activities. Its ability to modulate enzyme activity makes it a candidate for drug discovery.

Biological Probes

The compound serves as a probe in biological studies to investigate the interactions of thiophene derivatives with biomolecules.

Biological Activities

BMTCA exhibits several notable biological effects:

- Antimicrobial Properties : Research indicates that BMTCA effectively inhibits the growth of pathogens like Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.

- Anti-inflammatory Effects : In murine models of inflammation, BMTCA reduced serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential in treating inflammatory diseases.

- Proteasome Inhibition : BMTCA has been identified as an inhibitor of proteasome activity, suggesting applications in cancer therapy where proteasome inhibition can induce apoptosis in malignant cells.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of BMTCA against common bacterial strains. Results demonstrated that BMTCA inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an alternative to traditional antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In experiments using lipopolysaccharide-induced inflammation models, administration of BMTCA led to significant reductions in inflammatory markers. This suggests that the compound can effectively mitigate inflammatory responses through modulation of cytokine production.

Material Science

BMTCA is explored for use in developing advanced materials such as organic semiconductors and conductive polymers due to its unique electronic properties. It plays a role in the production of organic light-emitting diodes (OLEDs), which are essential for modern display technologies.

Agricultural Chemistry

The compound's biological activity has led to investigations into its potential use in agrochemicals, where it may serve as a bioactive agent against pests or diseases affecting crops.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex molecules and pharmaceuticals |

| Catalysis | Enhances reaction rates and selectivity |

| Drug Development | Potential anti-inflammatory and antimicrobial agent |

| Biological Probes | Investigates interactions with biomolecules |

| Material Science | Development of OLEDs and organic semiconductors |

| Agricultural Chemistry | Potential use as a bioactive agent in agrochemicals |

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group on the thiophene ring contribute to its reactivity and ability to form stable complexes with various biomolecules. The carboxylic acid group allows for hydrogen bonding and ionic interactions, enhancing its binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-bromo-4-methoxythiophene-2-carboxylic acid with structurally related thiophene derivatives, focusing on substituent positions, functional groups, and applications:

Structural and Reactivity Differences:

Substituent Position and Electronic Effects :

- The 5-bromo-4-methoxy substitution in the target compound creates a polarized thiophene ring, enhancing its reactivity in Suzuki-Miyaura couplings compared to 4-bromo-5-methyl analogs, where the methyl group is less electron-donating than methoxy .

- 4-Bromo-2-thiophenecarboxylic acid lacks additional substituents, resulting in lower steric hindrance but reduced electronic tunability .

Functional Group Impact :

- The carboxylic acid group at position 2 enables salt formation and coordination chemistry, critical for metal-organic frameworks (MOFs). Derivatives like 5-(methoxycarbonyl)thiophene-2-carboxylic acid () replace Br with ester groups, shifting applications toward photoluminescence .

Synthetic Utility: The discontinued status of this compound () contrasts with its methyl-substituted analog (CAS 29421-99-6), which remains available for polymer research . Ethyl ester derivatives (e.g., Ethyl 3-bromo-4-cyano-thiophene-2-carboxylate, ) demonstrate higher solubility in organic solvents, favoring use in heterocyclic synthesis .

Physicochemical Properties:

- Solubility: The methoxy group in this compound enhances solubility in polar aprotic solvents (e.g., DMF) compared to non-polar methylated analogs .

- Thermal Stability : Bromine and methoxy substituents increase thermal stability (decomposition >200°C), as observed in related thiophene crystals () .

Biological Activity

5-Bromo-4-methoxythiophene-2-carboxylic acid (BMTCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C6H5BrO2S

- Molecular Weight : 221.07 g/mol

- Structure : The compound features a thiophene ring substituted with a bromine atom and a methoxy group, along with a carboxylic acid functional group. These structural elements contribute to its reactivity and biological activity.

BMTCA interacts with various biological targets, leading to significant biochemical effects:

- Target Interaction : The bromine and methoxy substituents enhance the compound's ability to form stable complexes with biomolecules, including proteins and enzymes. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, increasing binding affinity to target sites.

- Biochemical Pathways : BMTCA modulates several pathways, particularly those related to inflammation and microbial resistance. It influences the production of nitric oxide (NO) through inducible nitric oxide synthase (iNOS), crucial in inflammatory responses.

Biological Activities

BMTCA exhibits multiple biological activities:

- Antimicrobial Properties : Research indicates that BMTCA demonstrates significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. It disrupts bacterial cell wall synthesis at concentrations as low as 50 µg/mL, with a minimum inhibitory concentration (MIC) lower than standard antibiotics.

- Anti-inflammatory Effects : In murine models of inflammation induced by lipopolysaccharide (LPS), BMTCA administration significantly reduced serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential in mitigating inflammatory responses .

- Proteasome Inhibition : BMTCA has been identified as a small molecule inhibitor of proteasome activity, which is vital for regulating protein degradation and cellular homeostasis. This property may have implications in cancer therapy, where proteasome inhibition can induce apoptosis in malignant cells.

Case Study 1: Antimicrobial Activity

A study assessed the efficacy of BMTCA against Staphylococcus aureus and Escherichia coli. Results showed that BMTCA inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, outperforming several standard antibiotics in terms of MIC.

Case Study 2: Anti-inflammatory Mechanism

In a study involving a murine model with LPS-induced inflammation, BMTCA treatment led to a marked decrease in serum TNF-alpha and IL-6 levels. This outcome indicates that BMTCA can effectively modulate cytokine production, highlighting its potential therapeutic role in inflammatory diseases .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of Staphylococcus aureus and Escherichia coli |

| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 in inflammatory models |

| Proteasome Inhibition | Induces apoptosis in cancer cells by inhibiting proteasome activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.